molecular formula C16H8FNO2 B1632597 2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile

2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile

Cat. No.: B1632597
M. Wt: 265.24 g/mol
InChI Key: MMPHWTMMVPBHRZ-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile is an organic compound with the molecular formula C16H8FNO2. It is a key intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, which are used in cancer treatment . This compound is known for its unique structure, which includes a fluorine atom and a benzonitrile group, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile involves several steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid in the presence of triethylamine and tetrahydrofuran (THF) as a solvent . The reaction is typically carried out at room temperature and then heated to 70°C for several hours. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile involves its role as an intermediate in the synthesis of PARP inhibitors. These inhibitors target the PARP enzyme, which is involved in DNA repair. By inhibiting PARP, the compound can enhance the effectiveness of certain cancer treatments by preventing cancer cells from repairing their DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrile group in 2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile makes it unique compared to its analogs. This functional group can undergo various chemical transformations, making the compound versatile for different applications.

Properties

Molecular Formula

C16H8FNO2

Molecular Weight

265.24 g/mol

IUPAC Name

2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile

InChI

InChI=1S/C16H8FNO2/c17-14-6-5-10(7-11(14)9-18)8-15-12-3-1-2-4-13(12)16(19)20-15/h1-8H/b15-8+

InChI Key

MMPHWTMMVPBHRZ-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=CC(=C(C=C3)F)C#N)/OC2=O

SMILES

C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)F)C#N)OC2=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)F)C#N)OC2=O

Origin of Product

United States

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